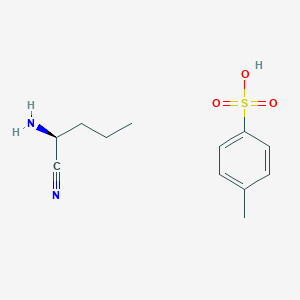![molecular formula C16H18N6O4 B14078865 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound that features a unique combination of a furan ring, a piperazine moiety, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include p-toluenesulfonic acid (PTSA), methanesulfonic acid (MsOH), and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener synthetic methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group on the purine ring can be substituted with various nucleophiles to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted purine derivatives, alcohol derivatives of the piperazine moiety, and oxidized furan derivatives .
Scientific Research Applications
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share similar biological activities and structural features.
Quinolone derivatives: Known for their antibacterial and antiviral properties.
Xanthenone derivatives: Studied for their anticancer and anti-inflammatory activities
Uniqueness
8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one is unique due to its combination of a furan ring, a piperazine moiety, and a purine derivative, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H18N6O4 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N6O4/c1-20-13-12(14(23)19-16(20)25)17-11(18-13)9-21-4-6-22(7-5-21)15(24)10-3-2-8-26-10/h2-3,8H,4-7,9H2,1H3,(H,17,18)(H,19,23,25) |
InChI Key |
RJTCAQQFXQRVGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)

![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)






![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)


